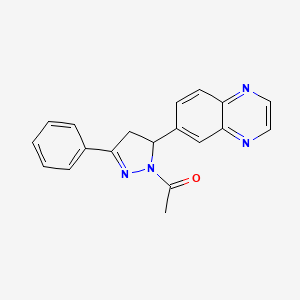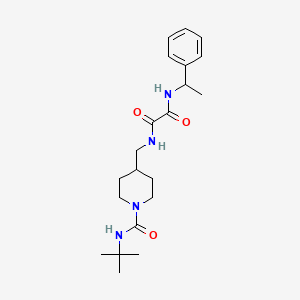
4-(4-Chlorophenyl)-2-(4-methylpiperidin-1-yl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorophenyl)-2-(4-methylpiperidin-1-yl)thiazole, also known as CPT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mecanismo De Acción
The mechanism of action of 4-(4-Chlorophenyl)-2-(4-methylpiperidin-1-yl)thiazole is complex and not fully understood. However, it is believed that 4-(4-Chlorophenyl)-2-(4-methylpiperidin-1-yl)thiazole works by binding to specific receptors in the body, which then triggers a series of biochemical and physiological responses. These responses can vary depending on the specific application of 4-(4-Chlorophenyl)-2-(4-methylpiperidin-1-yl)thiazole.
Biochemical and Physiological Effects:
4-(4-Chlorophenyl)-2-(4-methylpiperidin-1-yl)thiazole has been found to have a wide range of biochemical and physiological effects. These effects can include the induction of apoptosis, the inhibition of cell growth, the modulation of neurotransmitter release, and the regulation of immune responses. These effects make 4-(4-Chlorophenyl)-2-(4-methylpiperidin-1-yl)thiazole a valuable tool for researchers in various fields.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(4-Chlorophenyl)-2-(4-methylpiperidin-1-yl)thiazole in lab experiments is its versatility. 4-(4-Chlorophenyl)-2-(4-methylpiperidin-1-yl)thiazole has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. However, one of the limitations of using 4-(4-Chlorophenyl)-2-(4-methylpiperidin-1-yl)thiazole in lab experiments is its complexity. The synthesis of 4-(4-Chlorophenyl)-2-(4-methylpiperidin-1-yl)thiazole is a complex process that requires specialized equipment and expertise, which can make it difficult for some researchers to use.
Direcciones Futuras
There are many future directions for research on 4-(4-Chlorophenyl)-2-(4-methylpiperidin-1-yl)thiazole. One potential area of research is the development of new methods for synthesizing 4-(4-Chlorophenyl)-2-(4-methylpiperidin-1-yl)thiazole, which could make it more accessible to researchers. Another area of research is the identification of new applications for 4-(4-Chlorophenyl)-2-(4-methylpiperidin-1-yl)thiazole, particularly in the areas of cancer research, neurology, and immunology. Finally, there is a need for further research on the mechanism of action of 4-(4-Chlorophenyl)-2-(4-methylpiperidin-1-yl)thiazole, which could help to improve our understanding of its biochemical and physiological effects.
Métodos De Síntesis
The synthesis of 4-(4-Chlorophenyl)-2-(4-methylpiperidin-1-yl)thiazole is a complex process that involves several steps. One of the most common methods of synthesizing 4-(4-Chlorophenyl)-2-(4-methylpiperidin-1-yl)thiazole is through the reaction of 4-chlorobenzaldehyde with 4-methylpiperidine and thioamide. This reaction results in the formation of 4-(4-Chlorophenyl)-2-(4-methylpiperidin-1-yl)thiazole, which can then be purified and used for further research.
Aplicaciones Científicas De Investigación
4-(4-Chlorophenyl)-2-(4-methylpiperidin-1-yl)thiazole has been used in a variety of scientific research applications, including cancer research, neurology, and immunology. In cancer research, 4-(4-Chlorophenyl)-2-(4-methylpiperidin-1-yl)thiazole has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neurology, 4-(4-Chlorophenyl)-2-(4-methylpiperidin-1-yl)thiazole has been shown to have potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. In immunology, 4-(4-Chlorophenyl)-2-(4-methylpiperidin-1-yl)thiazole has been found to have anti-inflammatory properties, making it a potential treatment for autoimmune diseases.
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-2-(4-methylpiperidin-1-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2S/c1-11-6-8-18(9-7-11)15-17-14(10-19-15)12-2-4-13(16)5-3-12/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNPYZKIKIGUNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1,3,6,7-tetramethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid](/img/structure/B2358848.png)

![3-benzyl-7-((3-chlorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2358850.png)


![N-(benzo[d][1,3]dioxol-5-yl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2358857.png)

![N-(4-fluorobenzyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2358860.png)
![N-[3-[4-(2,6-Difluorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2358864.png)


